1-(4-Ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
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Overview
Description
(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is a chalcone derivative, a class of organic compounds known for their diverse biological activities and potential applications in various fields such as chemistry, biology, and medicine. Chalcones are characterized by the presence of an α,β-unsaturated carbonyl system, which is responsible for their reactivity and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-ethoxybenzaldehyde and 2-fluoroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the chalcone.
Industrial Production Methods
In an industrial setting, the production of (E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can be scaled up using similar reaction conditions as in the laboratory synthesis. The process involves the use of large reactors and continuous stirring to ensure proper mixing of the reactants. The reaction mixture is then subjected to purification techniques such as recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to saturated ketones or alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used for substitution reactions.
Major Products Formed
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated ketones or alcohols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials with specific properties, such as optical or electronic materials.
Mechanism of Action
The mechanism of action of (E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The α,β-unsaturated carbonyl system can interact with nucleophilic sites in biological molecules, leading to the inhibition of enzymes or the modulation of signaling pathways. This interaction is responsible for the compound’s biological activities, such as antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-1-(4-methoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one
- (E)-1-(4-ethoxyphenyl)-3-(4-fluorophenyl)prop-2-en-1-one
- (E)-1-(4-ethoxyphenyl)-3-(2-chlorophenyl)prop-2-en-1-one
Uniqueness
(E)-1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one is unique due to the presence of both ethoxy and fluorophenyl groups, which contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C17H15FO2 |
---|---|
Molecular Weight |
270.30 g/mol |
IUPAC Name |
1-(4-ethoxyphenyl)-3-(2-fluorophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C17H15FO2/c1-2-20-15-10-7-14(8-11-15)17(19)12-9-13-5-3-4-6-16(13)18/h3-12H,2H2,1H3 |
InChI Key |
XLROXJKHOIAHTM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C=CC2=CC=CC=C2F |
Origin of Product |
United States |
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